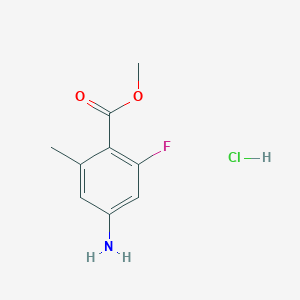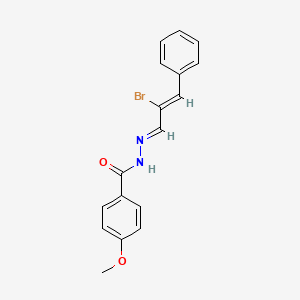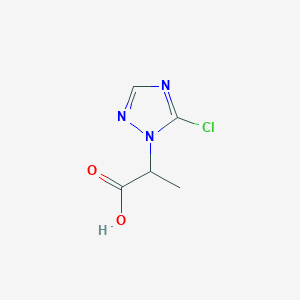![molecular formula C13H9BrFNO B2701432 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol CAS No. 674284-65-2](/img/structure/B2701432.png)
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic organic compound with a wide range of applications in the scientific research community . It is a colorless solid with a molecular weight of 287.99 g/mol, and is soluble in organic solvents such as ethanol and methanol.
Synthesis Analysis
The compound has been synthesized for use in organic light-emitting diode (OLED) technology . The synthesis procedure gives a high yield, and all theoretical data match with experimental data .Molecular Structure Analysis
The structure of the compound is confirmed by IR and 1H-NMR spectral characterization . The optical properties have been studied by UV-Visible and photo-luminous spectra .Chemical Reactions Analysis
The compound has been synthesized using quantum mechanical calculations . The mechanism of excitation and emission is well understood, which is crucial for its application in OLED technology .Physical And Chemical Properties Analysis
The compound is a colorless solid with a molecular weight of 287.99 g/mol. It is soluble in organic solvents such as ethanol and methanol. The yield of the synthesis procedure is 73.91% .Scientific Research Applications
Chemosensors for Metal Ions
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol derivatives have been investigated for their ability to act as chemosensors for metal ions. A study by Das et al. (2021) focused on bromoaniline-based Schiff base chemosensors, including derivatives of the compound, which showed selective and notable detection of Cu2+ and Zn2+ ions. These chemosensors were further employed in constructing a molecular memory device, highlighting their multi-sensoric properties and potential application in the detection of Al3+ and Hg2+ ions through fluorescence quenching. The study also explored their DNA and human serum albumin (HSA)-binding efficacies, suggesting applications in biological sensing and interaction studies (Das et al., 2021).
Schiff Base Compounds as Molecular Interactors
Schiff base compounds derived from 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol have been synthesized and characterized to explore their chemical nature and interactions. Grivani et al. (2013) synthesized compounds showcasing hydrogen bonding that is stronger and partially covalent, diverging from typical electrostatic hydrogen bonds. This provides insight into the unique intramolecular interactions and potential applications in the development of new materials or molecular recognition processes (Grivani et al., 2013).
Oligomer-Metal Complexes for Thermo-Oxidative Stability
Kaya and Gül (2004) focused on the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes, demonstrating enhanced thermo-oxidative stability compared to the monomer. This study indicates the potential of these complexes in materials science, particularly for applications requiring thermal stability (Kaya & Gül, 2004).
Fluoro-Functionalized Imines for Nonlinear Optical Applications
Ashfaq et al. (2022) synthesized halo-functionalized crystalline Schiff base (imine) compounds, including derivatives of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol, to explore their nonlinear optical (NLO) properties. The study provides a comprehensive analysis of the compounds' stability and potential application in NLO devices, highlighting the role of fluorine atoms in enhancing the crystal packing and molecular stability (Ashfaq et al., 2022).
Mechanism of Action
properties
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-11-7-10(15)5-6-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOZQBSUUCSSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2701350.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)


![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)
![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)